molecular formula C10H10BrClO3S B1441385 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one CAS No. 914382-89-1

1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one

Cat. No.: B1441385
CAS No.: 914382-89-1
M. Wt: 325.61 g/mol
InChI Key: GDGJVTOCEYPSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one is an organic compound characterized by its bromine, chlorine, and methylsulfonyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(methylsulfonyl)acetophenone.

    Bromination: The acetophenone derivative is subjected to bromination using bromine (Br₂) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bromination process efficiently.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

    Automated Purification: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted in anhydrous conditions to prevent side reactions, often at low temperatures.

    Oxidation: Performed under controlled conditions to avoid over-oxidation, usually at room temperature.

Major Products:

    Substitution Reactions: Yield various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: Produce the corresponding alcohol.

    Oxidation Reactions: Result in the formation of sulfone derivatives.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its unique functional groups.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

    Biochemical Studies: Utilized in studies to understand enzyme interactions and inhibition mechanisms.

Industry:

    Material Science: Applied in the development of advanced materials with specific electronic or optical properties.

    Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.

Mechanism of Action

The mechanism by which 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one exerts its effects depends on the specific application:

    Pharmaceuticals: It may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

    Catalysis: Acts as a catalyst or catalyst precursor, facilitating various chemical transformations by providing active sites for reaction intermediates.

Comparison with Similar Compounds

    1-Bromo-1-(4-chlorophenyl)propan-2-one: Lacks the methylsulfonyl group, resulting in different reactivity and applications.

    1-Bromo-1-(4-methylsulfonylphenyl)propan-2-one:

Uniqueness: 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one is unique due to the combination of bromine, chlorine, and methylsulfonyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern chemistry and related fields.

Properties

IUPAC Name

1-bromo-1-(4-chloro-3-methylsulfonylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3S/c1-6(13)10(11)7-3-4-8(12)9(5-7)16(2,14)15/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGJVTOCEYPSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)Cl)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728048
Record name 1-Bromo-1-[4-chloro-3-(methanesulfonyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914382-89-1
Record name 1-Bromo-1-[4-chloro-3-(methanesulfonyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one
Reactant of Route 2
1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one
Reactant of Route 4
Reactant of Route 4
1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one
Reactant of Route 5
Reactant of Route 5
1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one
Reactant of Route 6
Reactant of Route 6
1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.